4-(3,3-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde
Description
4-(3,3-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde is a nitroaromatic compound featuring a benzaldehyde core substituted with a 3,3-difluoropiperidine moiety at the 4-position and a nitro group at the 2-position. The 3,3-difluoropiperidine group introduces steric and electronic effects, making the compound valuable in medicinal chemistry and organic synthesis. Its structural framework is often explored in drug design, particularly for integrin-targeting molecules like VLA-4 antagonists .
Properties
IUPAC Name |
4-(3,3-difluoropiperidin-1-yl)-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O3/c13-12(14)4-1-5-15(8-12)10-3-2-9(7-17)11(6-10)16(18)19/h2-3,6-7H,1,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAJIGCMLXFSAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=C(C=C2)C=O)[N+](=O)[O-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601215016 | |
| Record name | Benzaldehyde, 4-(3,3-difluoro-1-piperidinyl)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601215016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1774896-44-4 | |
| Record name | Benzaldehyde, 4-(3,3-difluoro-1-piperidinyl)-2-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1774896-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-(3,3-difluoro-1-piperidinyl)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601215016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde typically involves the following steps:
Formation of 3,3-Difluoropiperidine: This can be achieved by fluorinating piperidine using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Nitration of Benzaldehyde: The benzaldehyde moiety can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-nitrobenzaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde can undergo various types of chemical reactions, including:
Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Reduction: 4-(3,3-Difluoropiperidin-1-yl)-2-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,3-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Biological Research: It can be used to study the effects of fluorinated piperidine derivatives on biological systems.
Mechanism of Action
its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by the presence of the nitro and fluorine groups . These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound’s analogs differ primarily in the heterocyclic ring (size, substituents) and substituent positions on the benzaldehyde core. Key examples include:
Key Observations :
- Ring Size Effects : Smaller rings (e.g., azetidine in ) reduce steric bulk but may limit conformational flexibility compared to piperidine.
- Electronic Effects : The 3,3-difluoro group enhances electron-withdrawing properties, activating the benzaldehyde core for nucleophilic substitution (e.g., yields for 4-trimethylammoniumbenzaldehyde derivatives are ~30% higher than unsubstituted 2-nitrobenzaldehyde) .
- Substituent Position : The 4-position substitution on the benzaldehyde ring optimizes spatial orientation for biological targets, as seen in MK-0617, a VLA-4 antagonist .
Physicochemical Properties
- Solubility: The difluoropiperidine group improves solubility in organic solvents compared to non-fluorinated analogs (e.g., azetidine analog in is ISO-certified for pharmaceutical use).
Biological Activity
4-(3,3-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde (CAS No. 1774896-44-4) is an organic compound that has garnered attention due to its potential biological activities. This compound features a piperidine ring with difluoromethyl substituents and a nitrobenzaldehyde moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H12F2N2O3
- Molecular Weight : 270.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural components:
- Nitro Group : The nitro group can participate in redox reactions, potentially influencing oxidative stress pathways.
- Piperidine Ring : The fluorinated piperidine structure may interact with various receptors and enzymes, modulating their activity.
Anticancer Properties
Recent studies have indicated that nitrobenzaldehyde derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to:
- Inhibit tumor cell proliferation.
- Suppress metastatic activity by interfering with glycoprotein interactions involved in tumor progression .
Antimicrobial Activity
Nitrobenzaldehyde derivatives are known for their antimicrobial properties. Research suggests that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
Antioxidant Effects
The compound's ability to scavenge free radicals has been explored in several studies. Antioxidant properties are crucial for mitigating oxidative stress-related diseases, suggesting that this compound may have therapeutic potential in conditions characterized by oxidative damage .
Study on Vascular Development
A study investigating the effects of nitrobenzoate-derived compounds on vascular development used zebrafish as a model organism. The findings indicated that certain nitrobenzoate compounds could impair vascular development, highlighting the need for further exploration into their biological effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde | Structure | Anticancer, Antimicrobial |
| Nitrobenzoate Derivative X8 | N/A | Impairs vascular development |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
